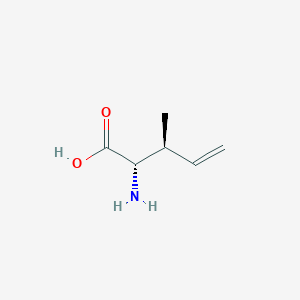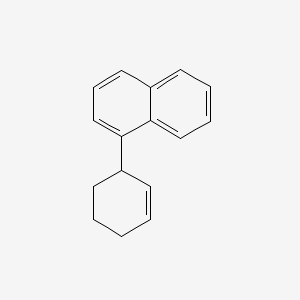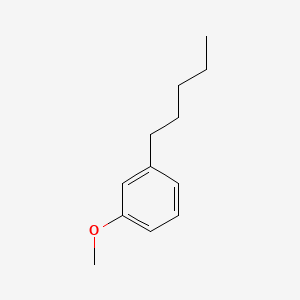
1-Methoxy-3-pentylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-3-pentylbenzene is an organic compound with the molecular formula C12H18O It is a derivative of benzene, where a methoxy group (-OCH3) and a pentyl group (-C5H11) are substituted at the 1 and 3 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methoxy-3-pentylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts alkylation of anisole (methoxybenzene) with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts alkylation processes, scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxy-3-pentylbenzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 3-pentylbenzaldehyde.
Reduction: The aromatic ring can be hydrogenated under high pressure and in the presence of a catalyst to form cyclohexane derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products:
Oxidation: 3-Pentylbenzaldehyde.
Reduction: 1-Methoxy-3-pentylcyclohexane.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Methoxy-3-pentylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Methoxy-3-pentylbenzene involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. The pentyl group contributes to the hydrophobic character of the molecule, affecting its solubility and distribution within biological systems.
Comparaison Avec Des Composés Similaires
1-Methoxy-4-pentylbenzene: Similar structure but with the pentyl group at the 4 position.
1-Methoxy-2-pentylbenzene: Pentyl group at the 2 position.
1-Methoxy-3-ethylbenzene: Shorter alkyl chain (ethyl instead of pentyl).
Uniqueness: 1-Methoxy-3-pentylbenzene is unique due to the specific positioning of the methoxy and pentyl groups, which influences its chemical reactivity and physical properties. The combination of these substituents at the 1 and 3 positions provides distinct steric and electronic effects, differentiating it from other similar compounds.
Propriétés
Numéro CAS |
20056-57-9 |
|---|---|
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
1-methoxy-3-pentylbenzene |
InChI |
InChI=1S/C12H18O/c1-3-4-5-7-11-8-6-9-12(10-11)13-2/h6,8-10H,3-5,7H2,1-2H3 |
Clé InChI |
OLPBGIGBJQZLRY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC(=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


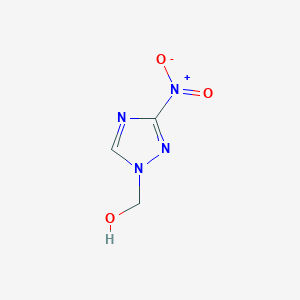
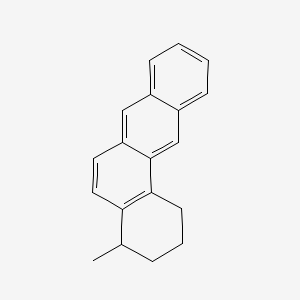
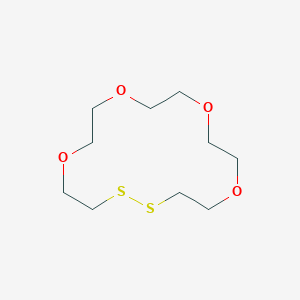

![7,8-dimethoxy-N-[(4-methoxyphenyl)methyl]-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14153871.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(naphthalen-2-yloxy)acetamide](/img/structure/B14153874.png)
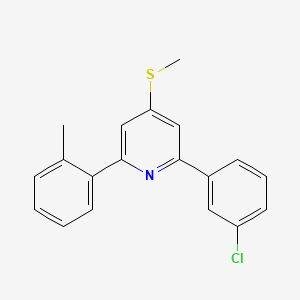
![N-[(4-sulfamoylphenyl)carbamoyl]leucine](/img/structure/B14153892.png)
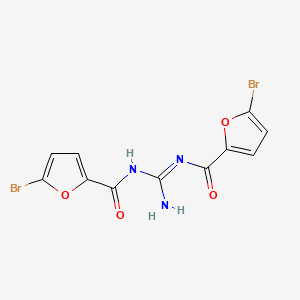
![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide](/img/structure/B14153905.png)

![1-[3-(Benzyloxy)benzyl]-4-(diphenylmethyl)piperazine](/img/structure/B14153919.png)
